

Application Notes and Protocols for Combining DRAQ7 with GFP-Expressing Cells

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Compound of Interest

Compound Name: DRAQ7

Cat. No.: B1164519

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the simultaneous use of **DRAQ7™**, a far-red fluorescent viability dye, and Green Fluorescent Protein (GFP) in cell-based assays. This combination allows for the convenient discrimination of live and dead cells within a GFP-positive population, enabling robust analysis in various applications such as flow cytometry, fluorescence microscopy, and high-content screening.

Principles and Advantages

DRAQ7™ is a cell-impermeable DNA dye that specifically stains the nuclei of dead or membrane-compromised cells.[1] Intact, live cells exclude the dye. Upon loss of membrane integrity, **DRAQ7™** enters the cell, intercalates with double-stranded DNA (dsDNA), and emits a strong far-red fluorescence signal.[2][3]

Green Fluorescent Protein (GFP) is a widely used reporter protein that emits green fluorescence when excited by blue light.[4][5] Cells are often genetically engineered to express GFP, either alone or as a fusion tag with a protein of interest, to study gene expression, protein localization, and other cellular processes.

The key advantage of combining **DRAQ7™** and GFP lies in their spectral separation.[6][7][8] GFP is typically excited by a 488 nm laser and emits at around 509 nm, while **DRAQ7™** is optimally excited by red laser lines (e.g., 633 nm or 647 nm) and emits in the far-red region of the spectrum (>665 nm).[2][6][9][10][11] This minimal spectral overlap allows for simultaneous

detection with standard filter sets and requires little to no compensation in flow cytometry.[\[7\]](#)[\[11\]](#)
[\[12\]](#)

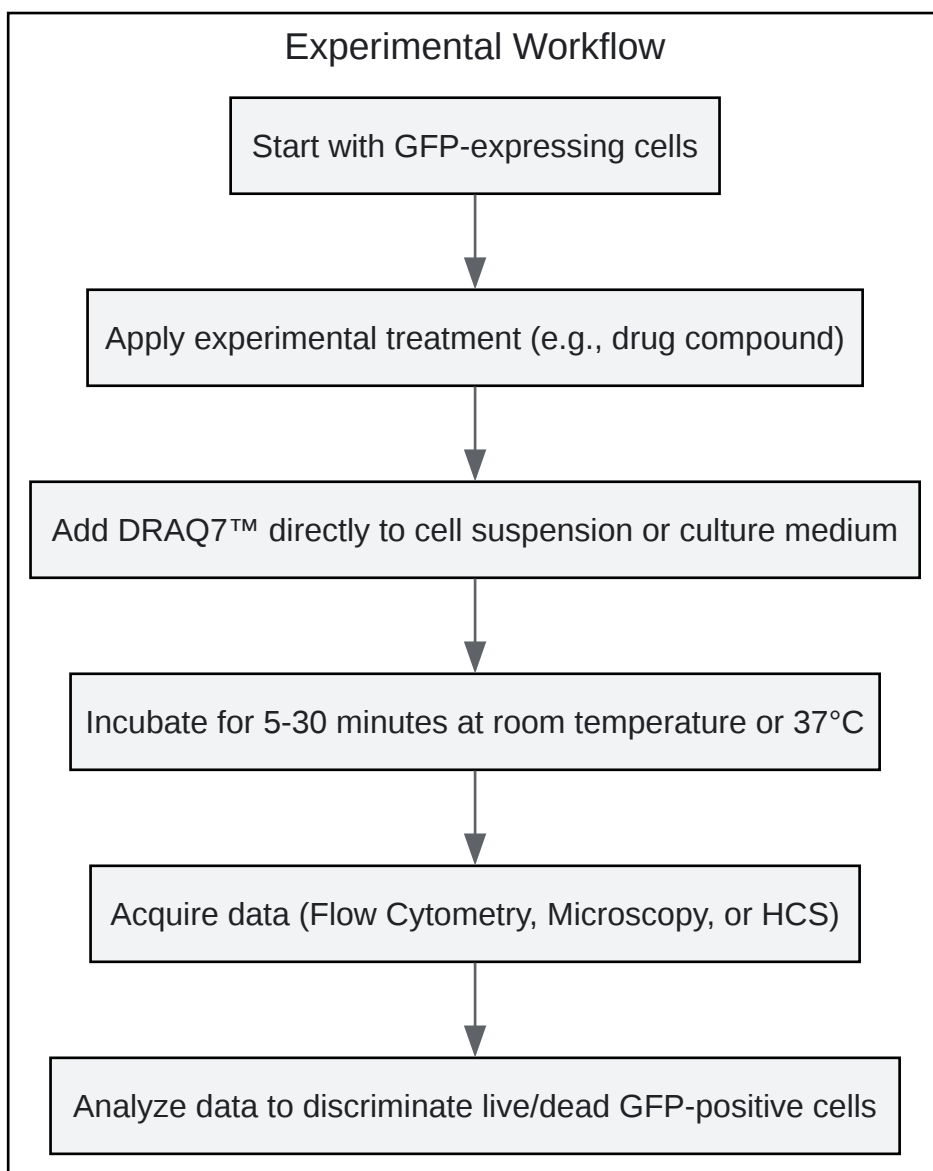
Spectral Properties

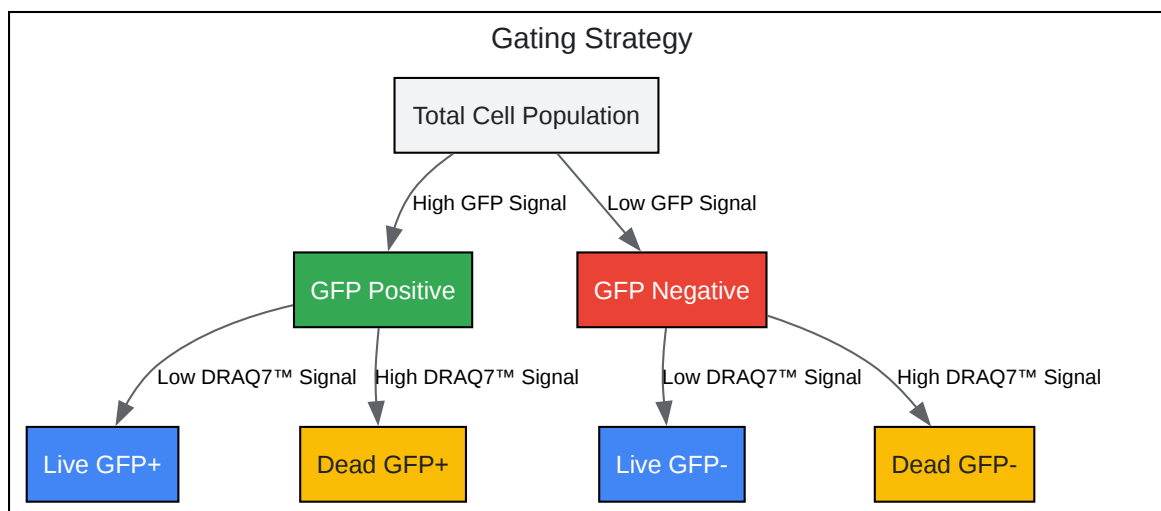
A clear understanding of the spectral characteristics of both fluorophores is crucial for successful experimental design and data analysis. The following table summarizes the key spectral properties of a common GFP variant (EGFP) and **DRAQ7™**.

Fluorophore	Excitation Max (nm)	Emission Max (nm)	Common Excitation Source	Recommended Emission Filter
EGFP	488 [9]	509 [4] [9]	488 nm Laser	530/30 BP
DRAQ7™	599 / 646 [6] [10]	678 / 694 (dsDNA-bound) [2] [6] [10]	633 nm or 647 nm Laser	695LP, 715LP, or 780LP [2] [6]

Experimental Workflow Overview

The following diagram illustrates a typical workflow for co-staining GFP-expressing cells with **DRAQ7™** for viability analysis.





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